5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid
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Overview
Description
5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid is a conformationally rigid analogue of lysine. This compound is characterized by its unique spirocyclic structure, which imparts rigidity and restricts conformational flexibility. Such structural features make it an interesting subject for medicinal chemistry and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid typically begins with 3-methylidenecyclobutanecarbonitrile. The synthetic route involves a catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to the double bond of the unsaturated nitrile. This is followed by a chemoselective reduction of the nitro and cyano groups, and finally, hydrolysis of the ester moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety protocols for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the nitro and cyano groups present in the intermediate compounds.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
Scientific Research Applications
5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s rigid structure makes it useful in studying protein-ligand interactions.
Medicine: It serves as a potential therapeutic agent due to its structural similarity to lysine, which is involved in various metabolic pathways.
Industry: It can be used in the development of new materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with biological targets, such as enzymes and receptors. The rigid spirocyclic structure allows for precise alignment of pharmacophoric groups, enhancing binding affinity and specificity. This compound can modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid: Another spirocyclic analogue with similar rigidity.
Spiro[2.3]hexane-5-carboxylic acid: Lacks the aminomethyl group but shares the spirocyclic core.
Uniqueness
5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid is unique due to its specific combination of a spirocyclic structure and an aminomethyl group. This combination imparts both rigidity and functional versatility, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H13NO2 |
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Molecular Weight |
155.19 g/mol |
IUPAC Name |
5-(aminomethyl)spiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-5-8(6(10)11)3-7(4-8)1-2-7/h1-5,9H2,(H,10,11) |
InChI Key |
XTUGJWQPILGFCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(C2)(CN)C(=O)O |
Origin of Product |
United States |
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